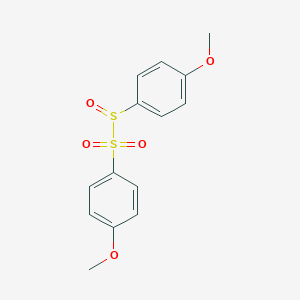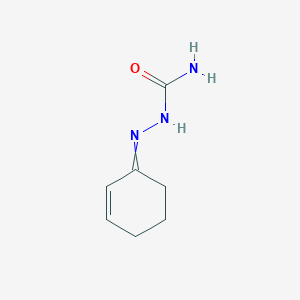![molecular formula C16H13N3OS B14722830 1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- CAS No. 6578-89-8](/img/structure/B14722830.png)
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 4-methoxybenzaldehyde under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under microwave irradiation. This method significantly reduces the reaction time compared to conventional heating methods.
Analyse Chemischer Reaktionen
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown significant antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but lacks the methoxyphenyl and phenyl substituents, resulting in different biological activities.
1,3,4-Thiadiazole-2-thiol: This compound contains a thiol group instead of an amino group, which imparts different chemical reactivity and biological properties.
1,3,4-Thiadiazole-5-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different applications.
The unique combination of the methoxyphenyl and phenyl substituents in 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
6578-89-8 |
|---|---|
Molekularformel |
C16H13N3OS |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine |
InChI |
InChI=1S/C16H13N3OS/c1-20-14-9-7-12(8-10-14)11-17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
CWODURUILVGTNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



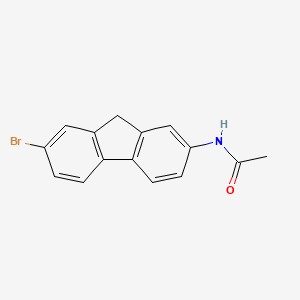




![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)


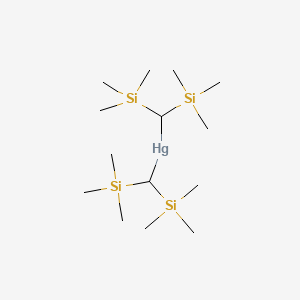
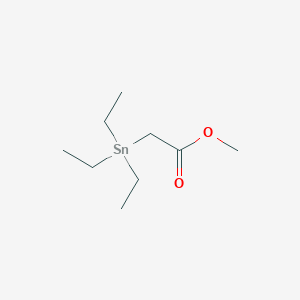
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
